molecular formula C15H15N3OS B4514886 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1H-indol-1-yl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B4514886
M. Wt: 285.4 g/mol
InChI Key: UABMQNAKWKQSRO-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores: an acetamide-linked indole ring and a 4,5-dimethylthiazole group. The indole scaffold is ubiquitous in biologically active compounds and pharmaceuticals, known for its diverse interactions with therapeutic targets . Indole derivatives have been extensively studied and reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects . Specifically, indole-based molecules have demonstrated potent anti-proliferative activity against various human cancer cell lines, such as cervical (Hela), breast (MCF7), and liver (HepG2) cancers, often through mechanisms involving the induction of apoptosis . The 4,5-dimethylthiazole moiety, similarly, is a significant heterocycle in medicinal chemistry that can contribute to a molecule's ability to modulate biological pathways. The primary research value of this compound lies in its potential as a core structure for the development of novel therapeutic agents. Its molecular framework, characterized by the fusion of nitrogen- and sulfur-containing heterocycles, makes it a compelling candidate for screening against enzymatic targets and cellular assays. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-11(2)20-15(16-10)17-14(19)9-18-8-7-12-5-3-4-6-13(12)18/h3-8H,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABMQNAKWKQSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H17N3OS
  • Molecular Weight : 299.39 g/mol

The structural features include a thiazole ring and an indole moiety, which are known for their biological activities.

1. Antitumor Activity

Research has indicated that thiazole-containing compounds exhibit promising antitumor properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
This compoundMCF7 (breast cancer)TBD

Studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, likely through interactions with cellular targets involved in cancer progression .

2. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. For example, certain analogs have demonstrated efficacy in reducing seizure activity in animal models, indicating that modifications to the thiazole structure can yield compounds with therapeutic potential for epilepsy .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor metabolism.
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Antitumor Efficacy

A recent study synthesized several thiazole-based compounds and evaluated their anticancer activity using the MTT assay against various human cancer cell lines. Among these, a derivative with structural similarities to this compound exhibited notable selectivity and potency against glioblastoma cells .

Case Study 2: Anticonvulsant Screening

In another investigation, a series of thiazole derivatives were screened for anticonvulsant activity using the pentylenetetrazole (PTZ) model in rodents. Compounds with modifications at the thiazole ring demonstrated significant protective effects against seizures, suggesting that this compound could be a candidate for further development in epilepsy treatment .

Comparison with Similar Compounds

Thiazole and Indole Derivatives

  • 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide (): Structure: Contains a sulfonyl group on the indole and a 4-methyl thiazole. The sulfonyl group may enhance solubility and target binding compared to methyl-substituted thiazoles .
  • N-(4-nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide ():
    • Structure : Thioether linkage instead of acetamide; nitrophenyl group.
    • Activity : IC50 = 15 µM (anticancer). The nitro group improves solubility but may increase toxicity .

Brominated and Halogenated Analogs

  • N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide (): Structure: Bromine substitution at indole position 3. Activity: Enhanced reactivity and antimicrobial/anticancer effects due to bromine’s electron-withdrawing properties .

Unique Advantages of the Target Compound

The acetamide linker, compared to thioethers or esters, may improve stability against enzymatic hydrolysis .

Q & A

Basic: What are the key steps in synthesizing N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1H-indol-1-yl)acetamide, and how is reaction progress monitored?

The synthesis typically involves coupling a thiazole derivative (e.g., 4,5-dimethyl-1,3-thiazol-2-amine) with an indole-acetamide intermediate. Critical steps include:

  • Amide bond formation : Using coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) under inert atmospheres.
  • Functional group activation : Thiol- or halogen-based intermediates may require activation via nucleophilic substitution.
  • Progress monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is standard to track reaction completion .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., indole C-H signals at δ 7.0–7.5 ppm, thiazole methyl groups at δ 2.3–2.6 ppm) .
  • Infrared (IR) spectroscopy : Identification of amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced: How can computational methods aid in understanding this compound’s reactivity and binding interactions?

  • Density functional theory (DFT) : Predicts bond lengths, angles, and reactive sites by comparing optimized geometries with X-ray crystallography data (e.g., C(9)-N(1) bond length: 1.376 Å calculated vs. experimental) .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes, receptors) to identify binding affinities and key residues (e.g., indole rings stacking with hydrophobic pockets) .

Advanced: How can researchers resolve contradictions between theoretical and experimental structural data?

  • Replicate experiments : Confirm crystallographic data (e.g., SHELX-refined structures) to rule out synthesis or crystallization artifacts .
  • DFT validation : Compare calculated vs. experimental bond angles/geometry (e.g., deviations >5% warrant re-examining reaction conditions or computational parameters) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to correlate phase transitions with structural stability .

Advanced: What strategies optimize yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalyst optimization : Triethylamine or DMAP improves coupling efficiency in amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) removes byproducts .

Basic: What biological assays are used to evaluate its activity?

  • Antioxidant assays : Ferric reducing antioxidant power (FRAP) and DPPH radical scavenging to quantify electron-donating capacity .
  • Enzyme inhibition : Kinase or protease assays (e.g., IC50_{50} determination via spectrophotometric monitoring) .
  • Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., IC50_{50} values <10 μM suggest therapeutic potential) .

Advanced: How to study its mechanism of action at the molecular level?

  • Enzyme kinetics : Michaelis-Menten plots to assess competitive/non-competitive inhibition (e.g., varying substrate concentrations with fixed inhibitor levels) .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates for receptor-ligand interactions) .
  • Mutagenesis studies : Target-specific mutations (e.g., alanine scanning) to identify critical binding residues .

Advanced: How does structural modification affect bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2) on the indole ring enhance oxidative stability but may reduce solubility .
  • Heterocyclic replacements : Substituting thiazole with triazole alters π-π stacking interactions and bioavailability .
  • Pharmacophore mapping : QSAR models correlate substituent positions (e.g., methyl groups on thiazole) with antioxidant or anticancer activity .

Basic: What are common impurities, and how are they addressed?

  • Unreacted intermediates : Residual thiazole or indole precursors removed via silica gel chromatography .
  • Oxidation byproducts : Use antioxidants (e.g., BHT) during synthesis to prevent indole ring degradation .
  • Solvent residues : Vacuum drying or lyophilization ensures removal of DMF or acetic acid traces .

Advanced: How to assess stability under various storage and physiological conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C suggests suitability for high-temperature formulations) .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and monitor degradation via HPLC; instability in acidic conditions may require enteric coating .
  • Light sensitivity : UV-visible spectroscopy tracks photodegradation; amber vials recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1H-indol-1-yl)acetamide

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